molecular formula C19H27N3O2 B3012616 1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894001-89-9

1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No. B3012616
CAS RN: 894001-89-9
M. Wt: 329.444
InChI Key: YIXCJFNIFCTHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of urea derivatives often involves multi-step reactions including nucleophilic and electrophilic substitutions, as well as oxidation processes. For instance, the synthesis of 1-Cyclopentyl-3-(3-hydroxyphenyl)urea was achieved through a two-step substitution followed by one-step oxidation . This suggests that the synthesis of "1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea" could potentially follow a similar pathway, with adjustments for the specific functional groups and core structure of the compound.

Molecular Structure Analysis

The molecular structure of urea derivatives is often characterized using techniques such as NMR, FT-IR, MS, and single-crystal X-ray diffraction . DFT (Density Functional Theory) optimization is also used to predict the molecular structure and compare it with experimental data . The frontier molecular orbitals, which are crucial for understanding the reactivity and properties of the molecules, can be calculated to reveal structural features . These methods would be applicable to analyze the molecular structure of "this compound".

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions. For example, the reaction of urea with cyclohexane-1,2-dione in an acid medium leads to the formation of compounds with ten-membered rings . The reaction conditions, such as the acidity of the solution, can influence the formation of different products and the properties of the resulting compounds . These findings can be extrapolated to predict the chemical behavior of "this compound" under similar reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are closely related to their molecular structures. For example, the presence of intramolecular hydrogen bonds and the conformation of the molecule can affect its stability and reactivity . Theoretical investigations, such as HOMO-LUMO analyses and NBO studies, can provide insights into the electronic properties and potential applications of these compounds, such as in nonlinear optical applications . These analyses would be relevant for understanding the properties of "this compound".

Scientific Research Applications

Corrosion Inhibition

Research has identified urea derivatives as effective corrosion inhibitors for metals. For instance, urea derivatives have been shown to significantly reduce corrosion in mild steel when exposed to acidic environments, suggesting their potential as protective agents in industrial settings where metal preservation is crucial. This inhibition effect is attributed to the formation of a protective layer on the metal surface through adsorption, indicating the molecules' active centers interact with the metal to prevent corrosion (Mistry, Patel, Patel, & Jauhari, 2011).

Organic Synthesis

Urea derivatives have been utilized in organic synthesis, offering pathways to synthesize complex molecules. For example, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been employed for the synthesis of hydroxamic acids and ureas from carboxylic acids, showcasing urea derivatives' role in synthesizing bioactive compounds with potential applications in drug development and agricultural chemicals (Thalluri, Manne, Dev, & Mandal, 2014).

Material Science

In the field of material science, urea derivatives have been investigated for their role in the synthesis of complex structures and as components in molecular devices. Studies demonstrate the ability of urea derivatives to form complexes with cyclodextrins, which are crucial for the self-assembly of molecular devices. These complexes have potential applications in nanotechnology and materials engineering, where precise molecular control over structure and function is required (Lock, May, Clements, Lincoln, & Easton, 2004).

Environmental Studies

Urea derivatives have also been explored in environmental studies, particularly in assessing exposure to plasticizers. For example, research on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a plasticizer used to replace phthalates, involves measuring the oxidative metabolites in urine samples to assess environmental exposure levels. This indicates the role of urea derivatives in environmental health research, contributing to understanding human exposure to synthetic chemicals (Silva, Jia, Samandar, Preau, & Calafat, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds containing a pyrrolidine ring have biological activity, and their mechanisms of action often involve interactions with biological macromolecules .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

1-cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-2-21(16-9-5-3-6-10-16)19(24)20-15-13-18(23)22(14-15)17-11-7-4-8-12-17/h4,7-8,11-12,15-16H,2-3,5-6,9-10,13-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXCJFNIFCTHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.